molecular formula C15H13N3O B1627815 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-92-8

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

Cat. No. B1627815
CAS RN: 915922-92-8
M. Wt: 251.28 g/mol
InChI Key: SJNVNBNUHLANPW-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It’s a perfect framework for novel drug development .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole-based compounds has been a topic of interest in recent years . The synthesis of such compounds often involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. The oxadiazole ring can participate in various reactions due to the presence of nitrogen and oxygen atoms .

Scientific Research Applications

Synthesis and Characterization

1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, often involving multistep schemes starting from benzohydrazide or other precursors. These compounds are characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, confirming their structures and exploring their potential as novel biologically active compounds (S. Kavitha, K. Kannan, S. Gnanavel, 2016).

Biological Evaluation

Although excluding direct drug applications, it's noteworthy that oxadiazole derivatives are evaluated for various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. These evaluations provide insights into their potential therapeutic uses and guide further chemical modifications to enhance their activity (S. Kavitha, K. Kannan, S. Gnanavel, 2016).

Potential as Chemosensors and Fluorescence Studies

Compounds with 1,3,4-oxadiazole cores are investigated for their potential as chemosensors, displaying selective and colorimetric properties for detecting specific ions. Their unique structural features enable them to interact selectively with target molecules, making them useful in analytical and environmental monitoring applications (Jiantao Ma et al., 2013). Furthermore, their fluorescence properties are explored for sensing applications, such as aniline detection, leveraging their ability to undergo fluorescence quenching in the presence of specific analytes (L. Naik, I. Khazi, G. H. Malimath, 2018).

Electroluminescence and Material Science Applications

The synthesis and structural characterization of oxadiazole derivatives extend to their use in material science, particularly in the development of electroluminescent materials and organic light-emitting diodes (OLEDs). These compounds exhibit promising photophysical properties, including high luminescence and quantum yields, making them candidates for applications in electronic and photonic devices (Dileep A. K. Vezzu et al., 2010).

Future Directions

The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is a promising future for further development and exploration of 1,2,4-oxadiazole derivatives, including “2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline”.

properties

IUPAC Name

2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14-17-15(19-18-14)12-8-4-5-9-13(12)16/h2-9H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNVNBNUHLANPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589713
Record name 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline

CAS RN

915922-92-8
Record name 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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